molecular formula C31H34N4O6S B2514843 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 689761-23-7

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2514843
CAS RN: 689761-23-7
M. Wt: 590.7
InChI Key: KRGANFUPXIWLLH-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C31H34N4O6S and its molecular weight is 590.7. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Molecular Interactions

The study of structural aspects of amide-containing isoquinoline derivatives, including those similar in structure to 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, reveals insights into their formation and properties when interacting with various acids. These compounds can form gels or crystalline solids depending on the type of acid used, indicating a potential for forming diverse structural arrangements with applications in material science and pharmaceutical formulation (Karmakar et al., 2007).

Antitumor Activity

Research into novel 3-benzyl-substituted-4(3H)-quinazolinones has shown significant broad-spectrum antitumor activity, suggesting that derivatives of this compound may hold potential as antitumor agents. The compounds displayed potency against various cancer cell lines, underscoring their therapeutic potential in oncology (Al-Suwaidan et al., 2016).

Antifungal and Antimicrobial Properties

Derivatives of this compound exhibit promising antifungal and antimicrobial activities. This is evidenced by compounds showing fungicidal effects against Candida and Aspergillus species, indicating their potential in treating fungal infections and contributing to the development of new antifungal therapies (Bardiot et al., 2015).

Synthesis and Molecular Docking

Studies focusing on the synthesis and molecular docking of similar compounds provide valuable insights into their potential interactions with biological targets. For instance, the comprehensive structural and vibrational study of related compounds, combined with molecular docking, suggests their potential inhibitory activity against specific protein complexes. This indicates a route for exploring these compounds in drug discovery, particularly in targeted therapies against cancer and other diseases (El-Azab et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future directions for research on this compound are not well-documented in the available literature .

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6S/c1-38-24-8-5-22(6-9-24)32-29(36)20-42-31-33-26-10-7-23(34-14-16-41-17-15-34)19-25(26)30(37)35(31)13-12-21-4-11-27(39-2)28(18-21)40-3/h4-11,18-19H,12-17,20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGANFUPXIWLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.